6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-fluorobenzoate
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Overview
Description
The compound is a complex organic molecule with multiple functional groups. It contains an ethylbutanamido group, a thiadiazol group, a pyran ring, and a fluorobenzoate group .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclic structure. The thiadiazol group and the pyran ring would contribute to the rigidity of the molecule, while the ethylbutanamido and fluorobenzoate groups could potentially participate in various chemical reactions .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The presence of multiple functional groups means that it could potentially undergo a variety of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .Scientific Research Applications
Anticancer Activity
Compounds derived from the fluoro-substituted benzo[b]pyran, similar in structure to the queried compound, have been tested against human cancer cell lines, including lung, breast, and CNS cancers. These compounds have shown anticancer activity at low concentrations, highlighting their potential as therapeutic agents in cancer treatment (Hammam et al., 2005). Additionally, derivatives incorporating triazolo-thiadiazoles have exhibited potent antioxidant properties and a dose-dependent cytotoxic effect on hepatocellular carcinoma cell lines, suggesting a promising avenue for cancer therapy (Sunil et al., 2010).
Antiviral and Antimicrobial Activities
Research has also focused on the synthesis of new pyrazole- and isoxazole-based heterocycles, which have demonstrated significant antiviral activity against Herpes simplex type-1 (HSV-1) and cytotoxic activities. These findings support the potential use of these compounds in antiviral therapies (Dawood et al., 2011). Additionally, novel heterocyclic compounds containing a sulfonamido moiety have been synthesized and tested for their antibacterial activity, revealing high activities that suggest their potential as antibacterial agents (Azab et al., 2013).
Fungicidal and Antifungal Activities
The synthesis and evaluation of fungicidal activities of derivatives against Rhizoctonia solani, a major disease-causing agent in rice, have been conducted. These studies reveal the fungicidal potential of these compounds, offering a path for developing new agricultural fungicides (Chen et al., 2000). Furthermore, investigations into the antifungal activity of synthesized compounds have shown promising results against various fungi, indicating their potential application in combating fungal infections (Zhai et al., 2016).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
[6-[[5-(2-ethylbutanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 2-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O5S2/c1-3-12(4-2)18(27)23-20-24-25-21(32-20)31-11-13-9-16(26)17(10-29-13)30-19(28)14-7-5-6-8-15(14)22/h5-10,12H,3-4,11H2,1-2H3,(H,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZVTVEGKZSQYHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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